pKa Comparison vs. 4-Propoxy Analog
The predicted acid dissociation constant (pKa) of 4-ethoxy-3,5-difluorophenol is 8.52 ± 0.23, which is measurably higher than the 8.40 ± 0.25 predicted for its 4-propoxy analog . This difference, while modest, reflects the subtle electronic influence of alkoxy chain length on the phenolic hydroxyl group's acidity. In synthetic applications involving base-mediated coupling or nucleophilic aromatic substitution, this pKa variation can dictate optimal reaction conditions and regioselectivity outcomes [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 8.52 ± 0.23 (predicted) |
| Comparator Or Baseline | 4-Propoxy-3,5-difluorophenol: 8.40 ± 0.25 (predicted) |
| Quantified Difference | ΔpKa = +0.12 |
| Conditions | Predicted values based on computational models (ACD/Labs Percepta) |
Why This Matters
This pKa difference informs the selection of appropriate base strength for deprotonation steps in multi-step syntheses, enabling precise control over reaction pathways.
- [1] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for pKa influence on heterocyclic synthesis). View Source
